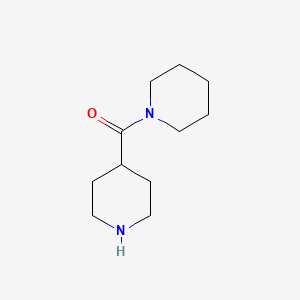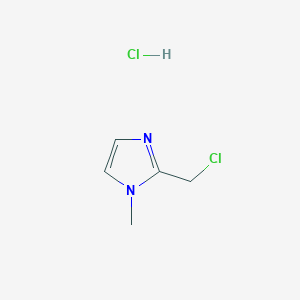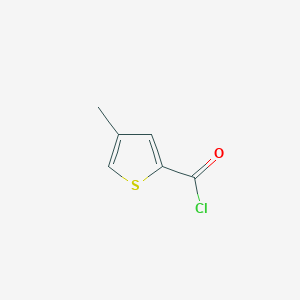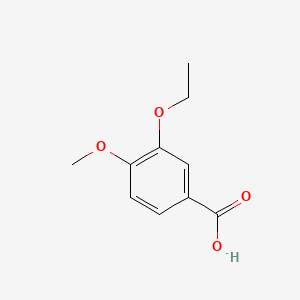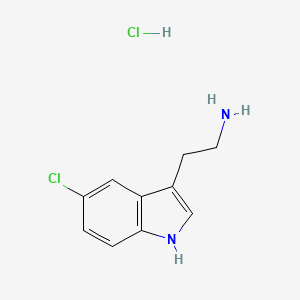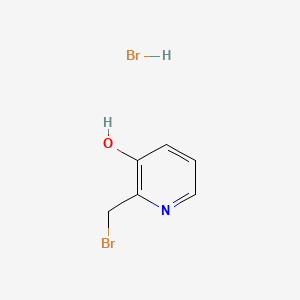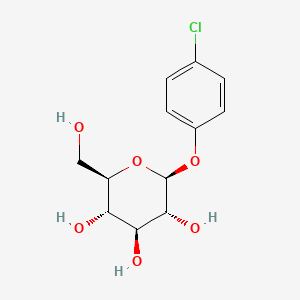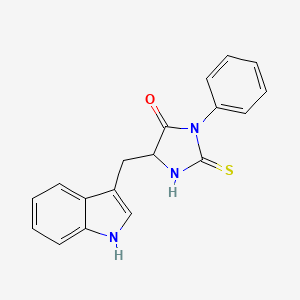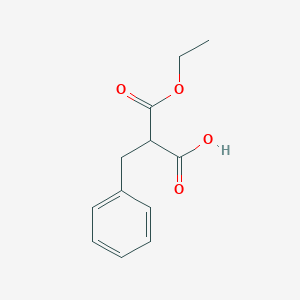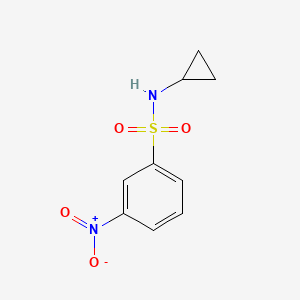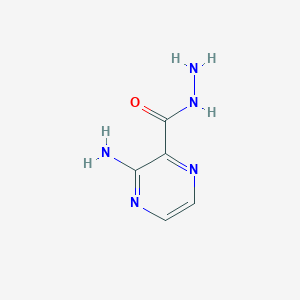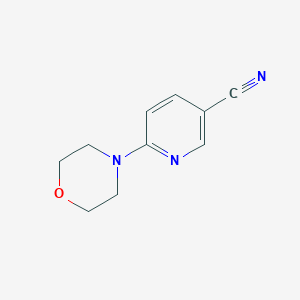
6-Morpholinonicotinonitrile
Vue d'ensemble
Description
6-Morpholinonicotinonitrile is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .
Molecular Structure Analysis
6-Morpholinonicotinonitrile contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 nitrile (aromatic), 1 ether (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
6-Morpholinonicotinonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 391.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.1±3.0 kJ/mol, and it has a flash point of 190.4±27.9 °C . The compound has a molar refractivity of 51.2±0.4 cm3, and its polar surface area is 49 Å2 .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
6-Morpholinonicotinonitrile is involved in the synthesis of various chemical compounds. For instance, it plays a role in the transformations of substituted oxazolo-[3,2-a]pyridines to 5,6-disubstituted indolizines. This process involves the treatment of specific nitriles, amides, and esters with certain bromides, followed by cyclization and recyclization with morpholine, leading to the formation of aminoindolizines (Rybakov & Babaev, 2014).
2. Role in Medicinal Chemistry
Morpholine, a key component of 6-Morpholinonicotinonitrile, finds extensive use in medicinal chemistry due to its structural significance in bioactive molecules. It is a common heterocycle used in a variety of drug compounds due to its beneficial physicochemical and biological properties. Morpholine derivatives have been found to possess a wide range of biological activities, including anticancer properties (Arshad et al., 2019). Additionally, novel synthetic methods for creating morpholine-based building blocks, like 3-oxa-6-azabicyclo[3.1.1]heptane, have been developed for research in medicinal chemistry (Walker, Eklov, & Bedore, 2012).
3. Computational Chemistry and Drug Discovery
Morpholine, including its derivatives, has been studied using computational chemistry techniques such as Density Functional Theory (DFT). This approach helps in understanding its chemical, biochemical, and physicochemical properties, contributing to new drug discovery. The study of morpholinium-based ionic liquids illustrates the biological activity potential of these compounds (Islam et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMUIALBOFAVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371777 | |
| Record name | 6-morpholinonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Morpholinonicotinonitrile | |
CAS RN |
259683-28-8 | |
| Record name | 6-morpholinonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



